![molecular formula C14H12FNO2 B7901075 Methyl 4-amino-3'-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901075.png)
Methyl 4-amino-3'-fluoro-[1,1'-biphenyl]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C14H12FNO2. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of an amino group, a fluoro substituent, and a carboxylate ester group makes this compound particularly interesting for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., dioxane or water).
Conditions: Refluxing the mixture at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 4-amino-3’-chloro-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a chloro substituent instead of a fluoro group.
Methyl 4-amino-3’-bromo-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a bromo substituent instead of a fluoro group.
Uniqueness
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and material science .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-(3-fluorophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)12-8-10(5-6-13(12)16)9-3-2-4-11(15)7-9/h2-8H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTLGXUBFZUTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromobenzo[e][1,3]benzothiazol-2-amine](/img/structure/B7900996.png)
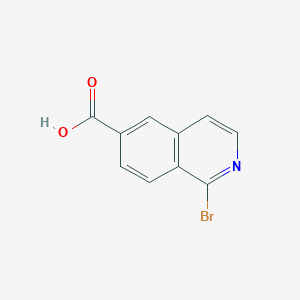
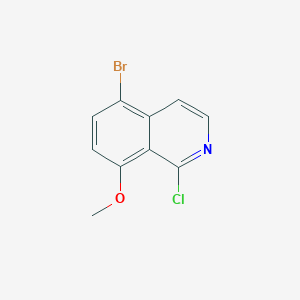
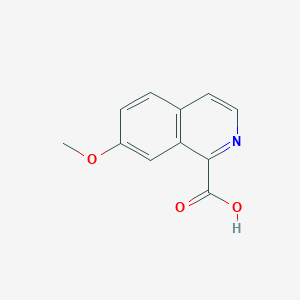
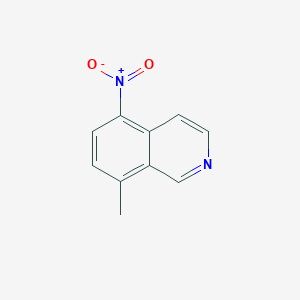

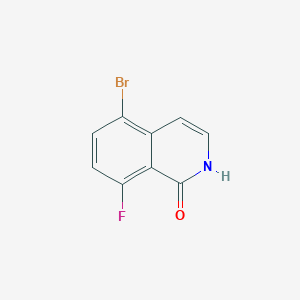
![Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901041.png)
![Methyl 3-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901049.png)
![Methyl 3-amino-3'-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901051.png)
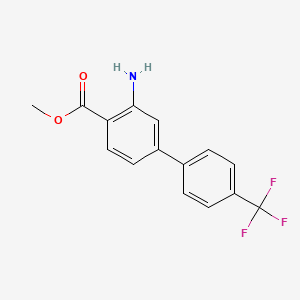
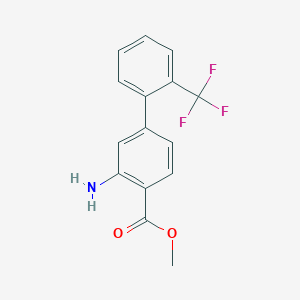
![Methyl 4-amino-3'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901065.png)
![Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901072.png)
